molecular formula C14H16N2 B11769323 4-(3-Phenylpropyl)pyridin-2-amine CAS No. 84824-94-2

4-(3-Phenylpropyl)pyridin-2-amine

Cat. No.: B11769323
CAS No.: 84824-94-2
M. Wt: 212.29 g/mol
InChI Key: KPQUJNDMWHPOOX-UHFFFAOYSA-N
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Description

4-(3-Phenylpropyl)pyridin-2-amine is an organic compound with the molecular formula C14H16N2 It is a derivative of pyridine, featuring a phenylpropyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpropyl)pyridin-2-amine typically involves the reaction of pyridine derivatives with phenylpropyl halides. One common method is the nucleophilic substitution reaction where pyridine is reacted with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpropyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: The phenylpropyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(3-Phenylpropyl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpropylamine: A structurally similar compound with a phenylpropyl group attached to an amine.

    Pyridine derivatives: Compounds like 2-phenylpyridine and 4-phenylpyridine share structural similarities with 4-(3-Phenylpropyl)pyridin-2-amine.

Uniqueness

This compound is unique due to the specific positioning of the phenylpropyl group on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

CAS No.

84824-94-2

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

4-(3-phenylpropyl)pyridin-2-amine

InChI

InChI=1S/C14H16N2/c15-14-11-13(9-10-16-14)8-4-7-12-5-2-1-3-6-12/h1-3,5-6,9-11H,4,7-8H2,(H2,15,16)

InChI Key

KPQUJNDMWHPOOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=CC(=NC=C2)N

Origin of Product

United States

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